1-(4-Methyl-3-pentenyl)-1-cyclohexene, also known as 4-(4-methyl-3-pentenyl)cyclohex-3-ene, is a compound that belongs to the class of organic compounds known as monocyclic monoterpenoids. These compounds are characterized by having one ring in the isoprene chain and are often found in natural products, particularly in essential oils. The molecular formula for 1-(4-Methyl-3-pentenyl)-1-cyclohexene is and it has various applications in the fragrance industry due to its pleasant aroma profile .
1-(4-Methyl-3-pentenyl)-1-cyclohexene can be synthesized through several methods, with one common approach being the Diels-Alder reaction. This reaction involves the cycloaddition of a diene and a dienophile to form a six-membered ring. In this case, 4-methyl-3-pentenyl compounds can act as dienophiles, reacting with suitable diene partners to yield the desired cyclohexene structure .
Another method involves using a pyridine solvent and a piperidine catalyst, which facilitates the formation of the cyclohexene structure under controlled conditions . The synthesis typically requires careful temperature control and purification steps to isolate the product effectively.
The molecular structure of 1-(4-Methyl-3-pentenyl)-1-cyclohexene can be described by its canonical SMILES notation: CC(=CCCC1=CCC(CC1)C=O)C
, and its InChI key is MQBIZQLCHSZBOI-UHFFFAOYSA-N
.
InChI=1S/C12H20/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h4,6,10,12H,3,5,7-9H2,1-2H3
This structure features a cyclohexene ring with a methyl group and a 4-methyl-3-pentenyl side chain, contributing to its unique properties.
The primary chemical reactions involving 1-(4-Methyl-3-pentenyl)-1-cyclohexene include electrophilic additions and polymerizations. Its unsaturated nature allows it to undergo reactions typical of alkenes, such as hydrogenation or halogenation.
For instance, under acidic conditions, it can react with hydrogen halides to form haloalkanes. Additionally, it can participate in Diels-Alder reactions with other dienophiles to create more complex structures .
The mechanism of action for 1-(4-Methyl-3-pentenyl)-1-cyclohexene primarily revolves around its interaction with olfactory receptors when used in fragrances. Upon inhalation, the compound binds to specific olfactory receptors located in the nasal epithelium. This binding triggers a signal transduction pathway involving G-protein coupled receptors that ultimately leads to the perception of its characteristic scent.
This process involves:
The physical properties of 1-(4-Methyl-3-pentenyl)-1-cyclohexene include:
Chemical properties include:
The compound exhibits stability under standard conditions but may undergo degradation when exposed to extreme temperatures or reactive chemicals.
1-(4-Methyl-3-pentenyl)-1-cyclohexene finds significant applications in the fragrance industry due to its appealing scent profile. It is used as a flavoring agent in food products and as an ingredient in perfumes and scented products. Additionally, due to its chemical reactivity, it may serve as an intermediate in organic synthesis for creating more complex molecules used in pharmaceuticals or agrochemicals .
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1